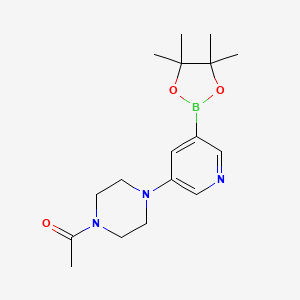
2,6-Dichlorobenzoic-d3 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichlorobenzoic-d3 Acid is a deuterium-labeled derivative of 2,6-Dichlorobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula for this compound is C7HD3Cl2O2, and it has a molecular weight of 194.03 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorobenzoic-d3 Acid typically involves the deuteration of 2,6-Dichlorobenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For instance, the reaction of 2,6-Dichlorobenzoic Acid with deuterated water (D2O) in the presence of a catalyst can facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control .
化学反応の分析
Types of Reactions: 2,6-Dichlorobenzoic-d3 Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chloro groups.
Reduction: Products include 2,6-Dichlorobenzyl alcohol or 2,6-Dichlorobenzaldehyde.
Oxidation: Products include more oxidized forms such as 2,6-Dichlorobenzoquinone.
科学的研究の応用
2,6-Dichlorobenzoic-d3 Acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
作用機序
The mechanism of action of 2,6-Dichlorobenzoic-d3 Acid is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound provide a distinct isotopic signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the movement and transformation of the compound in different environments, providing insights into molecular targets and pathways involved in various processes .
類似化合物との比較
2,6-Dichlorobenzoic-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,6-Dichlorobenzoic Acid: The non-deuterated parent compound, used in similar applications but without the isotopic labeling.
2,4-Dichlorobenzoic Acid: A structurally similar compound with chloro groups at different positions, used in herbicides and other chemical applications.
2,3-Dichlorobenzoic Acid: Another isomer with different chloro group positions, used in various chemical syntheses.
The uniqueness of this compound lies in its ability to provide detailed isotopic information, making it invaluable in research applications where precise tracking of molecular transformations is required.
特性
CAS番号 |
1219805-50-1 |
|---|---|
分子式 |
C7H4Cl2O2 |
分子量 |
194.025 |
IUPAC名 |
2,6-dichloro-3,4,5-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChIキー |
MRUDNSFOFOQZDA-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
同義語 |
2,6-Dichlorobenzoic-d3 Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)
![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)


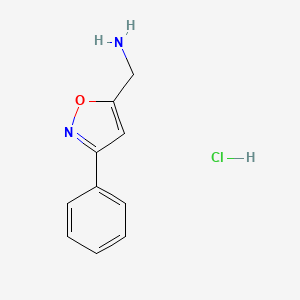
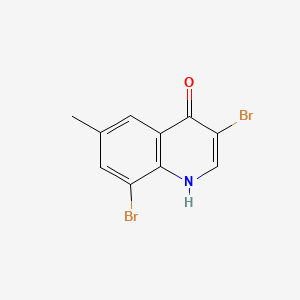

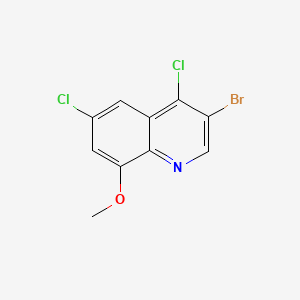
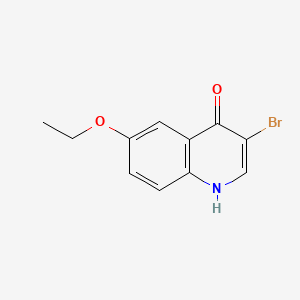
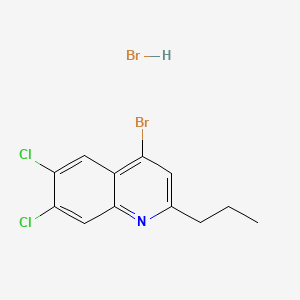
![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)


